Cyclopropanecarbonyl chloride
Overview
Description
Cyclopropanecarbonyl chloride, also known as Cyclopropanecarboxylic acid chloride, is an organic compound with the linear formula C3H5COCl . It has a molecular weight of 104.53 . It is primarily used as an intermediate in the manufacture of pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of Cyclopropanecarbonyl chloride involves taking alpha-acetyl-gamma-butyrolactone and sulfonyl chloride as raw materials through the steps of chlorinating, ring cleavage, cyclization, and re-chlorinating . The synthetic process is implemented by taking cheap industrial chemicals as raw materials and reaction reagents, and by using a single solvent system, a smooth process connection is achieved, so that the reaction yield is improved, the process operation is simplified, the cost of raw materials is reduced, and the cost of production is lowered .Molecular Structure Analysis
The molecular structure of Cyclopropanecarbonyl chloride can be represented as ClC(=O)C1CC1 . More detailed information about its structure can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis (cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones and cyclopropyl analog of triazolopiperazine-amides .Physical And Chemical Properties Analysis
Cyclopropanecarbonyl chloride is a liquid at room temperature with a boiling point of 119 °C . It has a density of 1.152 g/mL at 25 °C and a refractive index of 1.452 . It is soluble in water, but reacts violently with it .Scientific Research Applications
Synthesis Methods
- Cyclopropanecarbonyl chloride is synthesized from γ-butyrolactone using bis(trichloromethyl) carbonate and isopropanol, producing a product with 98.5% purity. This method replaces general halogenating agents and includes esterification, cyclization, and hydrolysis (Zhang Xiao-hong, 2007).
Molecular and Crystal Structures
- The molecular and crystal structures of cyclopropanecarbonyl chloride have been studied, revealing specific geometric properties. It forms monoclinic crystals in space group P21/m with defined cell dimensions (J. Boer & C. H. Stam, 2010).
Vibrational Spectra and Conformational Behavior
- The vibrational spectra of cyclopropanecarbonyl chloride indicate the existence of two rotational isomers in vapor and liquid states, but not in the solid state. The S-cis form is more stable in both vapor and liquid states (J. E. Katon et al., 1968).
Cycloaddition Reactions
- Cyclopropanecarbonyl chloride is used in cycloaddition reactions for synthesizing cyclic compounds. It serves as a building block in organic chemistry, especially when combined with modern catalytic methods (F. D. Simone & J. Waser, 2009).
Thermal Decomposition
- Studies on the thermal decomposition of cyclopropanecarbonyl chloride have provided insights into the decomposition pathways, typically initiated by 1,2-HCl elimination (G. R. Allen & D. K. Russell, 2004).
Organophosphorus Chemistry
- In organophosphorus chemistry, cyclopropanecarbonyl chloride reacts with tris(trimethylsilyl)phosphane to yield specific phosphaalkenes, demonstrating its versatility in synthesizing organophosphorus compounds (A. B. Kostitsyn et al., 1994).
Microwave Studies
- Microwave spectral studies ofcyclopropanecarbonyl chloride derivatives have provided valuable data on their structure and bonding properties. These studies help in understanding the physical characteristics and molecular interactions of these compounds (J. P. Friend & B. P. Dailey, 1958).
Enantioselective Cyclopropanation
- Cyclopropanecarbonyl chloride is utilized in enantioselective cyclopropanation reactions. These reactions, catalyzed by chiral secondary amines, produce formyl cyclopropane derivatives with significant stereoselectivities, highlighting its application in creating chiral molecules (M. Meazza et al., 2016).
Superacid Chemistry
- The behavior of cyclopropanecarbonyl chloride in superacid environments has been studied, revealing insights into the ring-opening mechanisms of this compound under extremely acidic conditions. Such studies are fundamental in understanding the reactivity of cyclopropanes in different chemical environments (D. Farcasiu et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclopropanecarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSILUVXHVRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063266 | |
Record name | Cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarbonyl chloride | |
CAS RN |
4023-34-1 | |
Record name | Cyclopropanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4023-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarbonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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